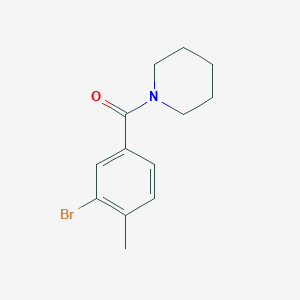

1-(3-Bromo-4-methylbenzoyl)piperidine

Description

Properties

Molecular Formula |

C13H16BrNO |

|---|---|

Molecular Weight |

282.18 g/mol |

IUPAC Name |

(3-bromo-4-methylphenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C13H16BrNO/c1-10-5-6-11(9-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

FVLDLKJJBILBIZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

Substituted Benzoyl/Benzyl Piperidines

Key Structural Variations

Functional Insights

- Steric Effects : The 4-methyl group may hinder rotation of the benzoyl group, affecting binding orientation. In contrast, bulkier substituents (e.g., phenylbutyl in S1R ligands) enhance hydrophobic interactions with helices α4/α5 in receptor cavities .

- Pharmacophore Compatibility : Unlike PCP, which targets NMDA receptors via a cyclohexyl-piperidine scaffold, the benzoyl group in this compound may favor interactions with AMPA or sigma receptors due to its planar aromatic system .

Piperidine Derivatives with Sulfonyl and Other Substituents

Comparative Analysis

Pharmacological and Toxicological Considerations

Binding and Docking Studies

- Sigma-1 Receptor (S1R) Ligands : Analogs like 1-(3-phenylbutyl)piperidine exhibit RMSD values >2.5 Å in docking studies, indicating flexibility in binding orientation. The bromo-methylbenzoyl group may stabilize salt bridges (e.g., with Glu172) while occupying hydrophobic pockets .

- AMPA Receptor Affinity : The lead compound 1-BCP (benzodioxol substituent) shows anti-fatigue activity via AMPA receptor binding. Structural modifications in this compound could enhance receptor affinity due to bromine’s electronegativity .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-methylbenzoyl)piperidine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of brominated piperidine derivatives often involves acylation or benzoylation of the piperidine core. For example, acylation reactions using brominated benzoyl chlorides under anhydrous conditions (e.g., dichloromethane or THF as solvents) with a base like triethylamine can yield target compounds in high purity . Evidence from analogous compounds (e.g., 1-(4-Bromo-benzenesulfonyl)-piperidine) highlights the importance of stepwise purification via column chromatography and recrystallization to achieve yields >80% . Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (12-24 hours under nitrogen).

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the piperidine ring protons (δ 1.5–2.5 ppm for CH2 groups, split into multiplet patterns) and aromatic protons from the 3-bromo-4-methylbenzoyl moiety (δ 7.2–8.0 ppm, with coupling constants indicating substituent positions). The methyl group at the 4-position typically appears as a singlet near δ 2.3 ppm .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the brominated aromatic carbons show distinct deshielding (δ 120–135 ppm) .

- HRMS : Calculate the exact mass (C13H16BrNO requires [M+H]+ = 298.0443) and compare with experimental data to confirm molecular integrity .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Brominated aromatic compounds are sensitive to light and moisture. Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Stability studies on similar piperidine derivatives (e.g., dihydrochloride salts) suggest that salt forms may enhance shelf life by reducing hygroscopicity . Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months.

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on optimizing the bromine substituent’s van der Waals interactions with hydrophobic binding pockets .

- ADME Prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP (<3) and topological polar surface area (<60 Ų) .

Q. How should researchers resolve contradictions in reported biological activity data for brominated piperidine analogs?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies. For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can artifactually inhibit some targets) .

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

- Structural-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl or CH3) to isolate electronic vs. steric effects .

Q. What experimental strategies can elucidate the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to identify cellular targets .

- Kinetic Studies : Employ surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (kon/koff) for putative targets .

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects. For example, brominated compounds may modulate oxidative stress pathways (e.g., Nrf2/Keap1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.